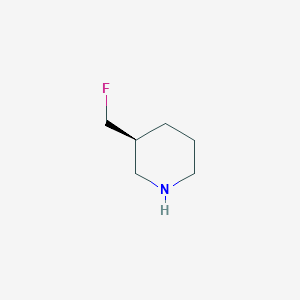
4-Bromo-3-(bromomethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(bromomethyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. The presence of bromine atoms at the 4 and 3-(bromomethyl) positions makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve the presence of PdBr2, CuBr2, and LiBr in a solvent like MeCN (acetonitrile).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-(bromomethyl)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Bromide (CuBr2): Often used in conjunction with palladium catalysts.
Lithium Bromide (LiBr): Acts as an additive to enhance reaction efficiency.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted isoquinolines.
Applications De Recherche Scientifique
4-Bromo-3-(bromomethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for 4-Bromo-3-(bromomethyl)isoquinoline in chemical reactions typically involves the activation of the bromine atoms, which can then participate in various substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the desired product.
Comparaison Avec Des Composés Similaires
4-Bromoisoquinoline: Lacks the bromomethyl group at the 3-position.
3-Bromoisoquinoline: Lacks the bromine atom at the 4-position.
4-Bromo-3-methylisoquinoline: Has a methyl group instead of a bromomethyl group at the 3-position.
Uniqueness: The presence of both bromine atoms at the 4 and 3-(bromomethyl) positions makes 4-Bromo-3-(bromomethyl)isoquinoline unique, providing distinct reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C10H7Br2N |
|---|---|
Poids moléculaire |
300.98 g/mol |
Nom IUPAC |
4-bromo-3-(bromomethyl)isoquinoline |
InChI |
InChI=1S/C10H7Br2N/c11-5-9-10(12)8-4-2-1-3-7(8)6-13-9/h1-4,6H,5H2 |
Clé InChI |
JSLKHJIUHXZONF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=C2Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


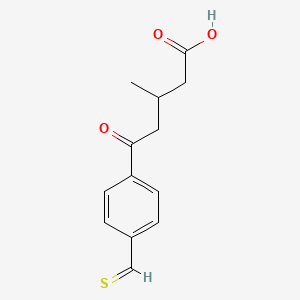

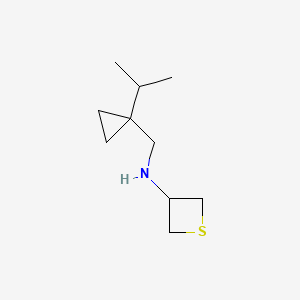
![tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12991460.png)
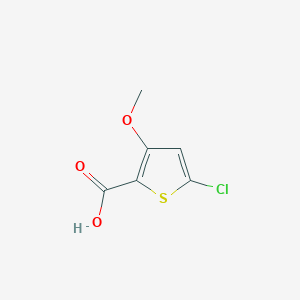
![4-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B12991465.png)
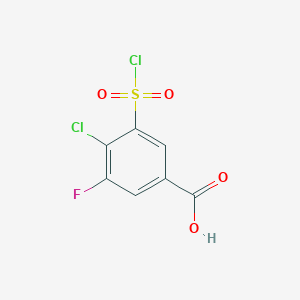
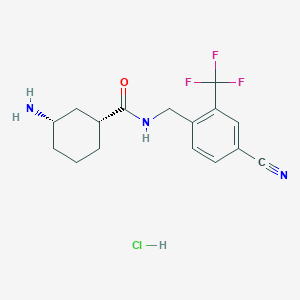
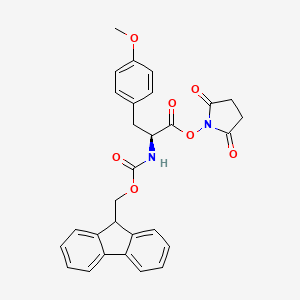

![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12991482.png)

![tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12991494.png)
